molecular formula C23H21FN4O3S B2660620 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide CAS No. 894030-06-9

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide

Cat. No.: B2660620
CAS No.: 894030-06-9
M. Wt: 452.5
InChI Key: ICFJCVNOPIRFGP-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a structurally sophisticated small molecule investigated for its potential as a targeted anticancer agent. Its design incorporates key pharmacophores, including a (E)-acrylamide group capable of forming covalent bonds with cysteine residues in the ATP-binding pocket of specific kinases. This mechanism is characteristic of a class of inhibitors that target receptor tyrosine kinases (RTKs) , which are frequently dysregulated in various cancers. The compound's core structure, featuring a thiazolo[3,2-b][1,2,4]triazole scaffold, is a known privileged structure in medicinal chemistry, often associated with kinase inhibitory activity . The 4-fluorophenyl and 3,4-dimethoxyphenyl substituents are strategically placed to optimize interactions with the hydrophobic regions and hinge region of the kinase domain, respectively, enhancing potency and selectivity. Consequently, this acrylamide is a valuable pharmacological tool for researchers exploring the pathophysiology of kinase-driven malignancies and for the preclinical development of next-generation targeted therapies . Its primary research utility lies in biochemical assays to characterize kinase inhibition profiles and in cellular models to study the downstream effects of pathway blockade on cancer cell proliferation, apoptosis, and signal transduction.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S/c1-30-19-9-3-15(13-20(19)31-2)4-10-21(29)25-12-11-18-14-32-23-26-22(27-28(18)23)16-5-7-17(24)8-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,25,29)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFJCVNOPIRFGP-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps, primarily focusing on the formation of the thiazolo[3,2-b][1,2,4]triazole moiety. The general synthetic route includes:

  • Formation of Thiazolo[3,2-b][1,2,4]triazole : This is achieved through the reaction of appropriate precursors under controlled conditions to yield the desired heterocyclic structure.
  • Acrylamide Formation : The final step involves coupling the thiazole derivative with an acrylamide moiety to produce the target compound.

The structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular geometry and functional groups present.

Anticancer Properties

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:

  • Cell Viability Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results demonstrated that it exhibits IC50 values in the low nanomolar range (0.21–6.0 nM), indicating potent antiproliferative effects compared to standard drugs like Combretastatin A-4 (CA-4) .
CompoundCell LineIC50 (nM)
(E)-3...MCF-70.21
(E)-3...A5490.40
(E)-3...HT-290.21

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Vascular Disruption : The compound has been noted for its ability to induce vascular disrupting activity in endothelial cells (HUVEC), which is crucial for tumor growth inhibition .

Antimicrobial Activity

In addition to anticancer properties, compounds related to thiazolo[3,2-b][1,2,4]triazoles have been evaluated for antimicrobial activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) studies revealed effective inhibition against Mycobacterium tuberculosis and other pathogens with MIC values ranging from 16 μg/mL to 32 μg/mL .
CompoundPathogenMIC (μg/mL)
Thiazole DerivativeM. tuberculosis16
Thiazole DerivativeC. albicans32

Case Studies

  • Antitumor Efficacy in Vivo : In a study involving Balb/c mice with syngeneic hepatocellular carcinoma, treatment with the compound resulted in significant tumor regression compared to control groups .
  • Docking Studies : Molecular docking studies have suggested that the compound binds effectively to key targets involved in cancer progression and microbial infections, enhancing its potential as a therapeutic agent .

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives

  • Target Compound : Thiazolo[3,2-b][1,2,4]triazole with 4-fluorophenyl at position 2 and ethyl linker to acrylamide.
  • The 3,4,5-trimethoxyphenyl group may hinder binding due to higher polarity and steric demands versus the 3,4-dimethoxyphenyl in the target compound .
  • N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ():
    • A methyl group at position 6 of the thiazolo-triazole core could alter electron density, affecting interactions with hydrophobic binding pockets.
    • The 4-methoxyphenyl group lacks the fluorine atom’s electron-withdrawing effects, possibly reducing metabolic stability .

Related Heterocyclic Systems

  • 3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine ():
    • Replaces the thiazolo-triazole with a triazolo-thiadiazine core, reducing planarity and altering hydrogen-bonding capacity.
    • The ethyl group at position 3 may enhance solubility but reduce aromatic stacking interactions .

Substituent Variations in Acrylamide Moieties

Compound Acrylamide Substituent Key Differences
Target Compound 3,4-Dimethoxyphenyl Optimal balance of lipophilicity and hydrogen-bonding capacity.
Compound 3,4,5-Trimethoxyphenyl Increased polarity may reduce blood-brain barrier penetration.
(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Benzofuran and alkoxy groups Bulky substituents likely decrease solubility but enhance target specificity.

Pharmacokinetic Implications

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers superior metabolic stability compared to 4-chlorophenyl analogs (), as C-F bonds resist oxidative metabolism better than C-Cl .
  • Methoxy Group Positioning : The 3,4-dimethoxyphenyl configuration in the target compound provides better steric compatibility with aromatic enzyme pockets than 3,4,5-trimethoxy derivatives .
  • Linker Flexibility : Ethyl linkers (as in the target compound) may improve binding kinetics compared to rigid or bulkier linkers seen in analogs from and .

Q & A

Q. What synthetic strategies are commonly employed to prepare the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The thiazolo-triazole core is synthesized via cyclocondensation reactions. For example, refluxing triazole derivatives (e.g., 4-amino-5-mercapto-1,2,4-triazole) with halogenated ketones (e.g., p-fluorophenacyl bromide) in ethanol under acidic conditions yields the fused heterocyclic system. Sodium acetate is often used to neutralize the reaction mixture, followed by recrystallization for purification .

Q. How is the acrylamide moiety introduced into the structure?

The acrylamide linker is typically incorporated via a Michael addition or condensation reaction. For instance, reacting a thiazolo-triazole intermediate bearing a primary amine group with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl, achieves the desired coupling. Reaction progress is monitored via TLC or LC-MS .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, fluorophenyl aromatic signals) and confirms acrylamide geometry (E/Z via coupling constants).
  • X-ray crystallography: Resolves non-planar conformations of the triazolo-thiadiazine system and π-π interactions in the crystal lattice .
  • HRMS: Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported anticancer activity?

Structural analogs with fluorophenyl and triazole moieties exhibit pro-apoptotic effects by inhibiting kinase pathways (e.g., EGFR or VEGFR2). The 4-fluorophenyl group enhances hydrophobic binding to ATP pockets, while the acrylamide linker may act as a covalent inhibitor via Michael addition to cysteine residues. In vitro assays (e.g., MTT on MCF-7 cells) show IC₅₀ values in the low micromolar range, correlating with ROS generation and caspase-3 activation .

Q. How do structural modifications impact bioavailability and metabolic stability?

  • Methoxy groups: The 3,4-dimethoxyphenyl moiety increases lipophilicity (logP ~3.5), improving membrane permeability but requiring optimization to avoid CYP450 inhibition.
  • Fluorine substitution: Reduces metabolic degradation by blocking electrophilic sites. In vivo pharmacokinetic studies in rodents show a half-life extension of ~2.5 hours compared to non-fluorinated analogs .
  • Thiazole ring: Electron-deficient thiazoles resist oxidative metabolism, as confirmed by microsomal stability assays (e.g., 85% remaining after 1 hour in rat liver microsomes) .

Q. What computational methods are used to predict target engagement?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) model interactions with kinases. The fluorophenyl group forms π-stacking with Phe residues in the ATP-binding site, while the acrylamide’s carbonyl hydrogen-bonds to a conserved lysine. Free energy calculations (MM-PBSA) suggest binding affinities of −8.2 to −9.6 kcal/mol for kinase targets like BRAF V600E .

Q. How are conflicting bioactivity data resolved between in vitro and in vivo studies?

Discrepancies often arise from poor solubility or off-target effects. Strategies include:

  • Formulation optimization: Use of PEGylated nanoparticles to enhance aqueous solubility (e.g., 15-fold increase in bioavailability via nanoemulsions).
  • Metabolite profiling: LC-HRMS identifies active metabolites (e.g., demethylated dimethoxyphenyl derivatives) contributing to efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.